(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is a chiral compound with significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and 1-phenyl-1-propanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts alkylation reaction, where 4-methylphenol reacts with 1-phenyl-1-propanone in the presence of a Lewis acid catalyst like aluminum chloride.
Amine Introduction: The intermediate is then subjected to reductive amination with diisopropylamine, using a reducing agent such as sodium cyanoborohydride.
Resolution of Enantiomers: The racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Hydrobromide Salt Formation: Finally, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up with optimizations to improve yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient separation of enantiomers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenolic hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the intermediate stages of synthesis, often using hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral catalysis.
Biology
Biologically, this compound is studied for its interaction with various receptors and enzymes. It serves as a model compound for understanding the effects of chirality on biological activity.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
Industrially, the compound is used in the development of new pharmaceuticals. Its synthesis and modification are crucial for creating drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide involves its interaction with specific molecular targets such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. The exact pathways depend on the specific biological context and the receptors involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide: The enantiomer of the compound, with different pharmacological properties.
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol: The non-chiral version, lacking the specific stereochemistry.
4-Methylphenol derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This chirality is crucial for its interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIOHGDJVPQTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837376-36-0 |
Source
|
Record name | Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837376-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.